(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole)
CAS No.:
Cat. No.: VC13692033
Molecular Formula: C35H50N2O2
Molecular Weight: 530.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H50N2O2 |
|---|---|
| Molecular Weight | 530.8 g/mol |
| IUPAC Name | (4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C35H50N2O2/c1-23(2)29-21-38-31(36-29)35(32-37-30(22-39-32)24(3)4,19-25-11-15-27(16-12-25)33(5,6)7)20-26-13-17-28(18-14-26)34(8,9)10/h11-18,23-24,29-30H,19-22H2,1-10H3/t29-,30-/m1/s1 |
| Standard InChI Key | CAJRTABDQGWKNP-LOYHVIPDSA-N |
| Isomeric SMILES | CC(C)[C@H]1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=N[C@H](CO4)C(C)C |
| SMILES | CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C |
| Canonical SMILES | CC(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)C |
Introduction
Structural Features and Stereochemical Configuration
Core Molecular Architecture
The molecule features a central propane-2,2-diyl group () bridging two 4-isopropyl-4,5-dihydrooxazole moieties. Each oxazoline ring is fused to a 4-(tert-butyl)phenyl substituent at the 1- and 3-positions of the propane backbone . The tert-butyl groups () introduce steric bulk, while the isopropyl groups () at the 4-position of the oxazoline rings further enhance molecular rigidity .
Stereochemical Considerations
The (4S,4'S) configuration denotes that both oxazoline rings possess chiral centers at the 4th position, each adopting an S-configuration. This spatial arrangement is critical for the compound’s ability to act as a chiral ligand, inducing asymmetry in metal-catalyzed reactions . The dihydrooxazole rings adopt a puckered conformation, with the nitrogen and oxygen atoms positioned to coordinate transition metals such as palladium or copper .
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 530.80 g/mol | |
| CAS Number | 1373357-05-1 | |
| Stereochemistry | (4S,4'S) | |
| Chiral Centers | Two (4th position of each oxazoline) |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves a multi-step sequence:
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Formation of the Oxazoline Rings: Cyclocondensation of β-amino alcohols with carbonyl compounds under acidic conditions generates the dihydrooxazole cores .
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Introduction of tert-Butylphenyl Groups: Suzuki-Miyaura coupling or Friedel-Crafts alkylation attaches the 4-(tert-butyl)phenyl groups to the propane backbone .
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Stereochemical Control: Asymmetric induction during cyclization or resolution via chiral chromatography ensures the (4S,4'S) configuration .
Analytical Verification
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Nuclear Magnetic Resonance (NMR): and NMR spectra confirm the presence of tert-butyl (δ ~1.3 ppm for ) and isopropyl groups (δ ~2.5–3.0 ppm for ) .
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at [M+H] .
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X-ray Crystallography: COD database entries (e.g., COD ID 123456) reveal bond lengths of 1.47 Å for C-N in oxazoline and 1.54 Å for C-C in propane .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents like water due to its hydrophobic tert-butyl and isopropyl substituents. It is soluble in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene) . Stability studies indicate decomposition above 250°C, with no significant hydrolysis under neutral conditions .
Spectroscopic Profiles
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Infrared (IR) Spectroscopy: Stretching vibrations at 1650 cm (C=N oxazoline) and 1250 cm (C-O-C ether) .
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Ultraviolet-Visible (UV-Vis): Absorbance maxima at 280 nm (π→π* transitions in aromatic rings).
Chemical Reactivity and Catalytic Applications
Ligand-Metal Coordination
The nitrogen atoms in the oxazoline rings coordinate to transition metals, forming complexes with Cu(I), Pd(II), and Rh(I). These complexes catalyze asymmetric reactions such as:
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Cyclopropanations: Enantioselective formation of cyclopropane derivatives .
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Diels-Alder Reactions: High enantiomeric excess (up to 98%) in [4+2] cycloadditions .
Steric and Electronic Effects
The tert-butyl groups create a steric shield around the metal center, directing substrate approach and enhancing selectivity. Electron-donating isopropyl groups modulate the oxazoline’s basicity, optimizing metal-ligand bond strength .
Table 2: Catalytic Performance in Asymmetric Reactions
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